3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine
Overview
Description
3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is a synthetic organic compound that features both an imidazole ring and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling Reactions: The final step involves coupling the imidazole derivative with a benzene ring substituted with an amine group under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzene ring, converting them to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly for targeting enzymes or receptors in the body.
Material Science: As a building block for the synthesis of advanced materials with unique electronic or optical properties.
Industrial Chemistry: As an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the imidazole ring can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Imidazol-1-yl)benzenamine: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.
5-(Trifluoromethyl)-2-aminobenzimidazole: Contains both an imidazole and a trifluoromethyl group but in a different arrangement, leading to distinct reactivity and applications.
Uniqueness
The presence of both the trifluoromethyl group and the imidazole ring in 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine makes it unique, as it combines the properties of both functional groups. This can result in enhanced stability, bioavailability, and specific interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-5-16-6-17(7)10-3-8(11(12,13)14)2-9(15)4-10/h2-6H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBBNCRXIKHGIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1C2=CC(=CC(=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
641571-16-6 | |
Record name | 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H68P8K24HZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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